1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzodiazepinones involves various methods, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored both classical and novel synthetic routes to access these compounds. For instance, one approach involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, leading to the formation of the corresponding 2,2-dialkylated 1,3-dithiane derivative, which can then be converted to the benzodiazepinone scaffold .

Molecular Structure Analysis

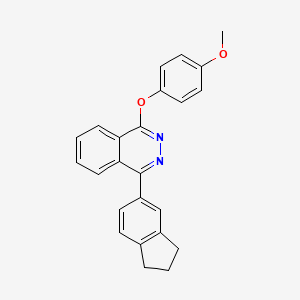

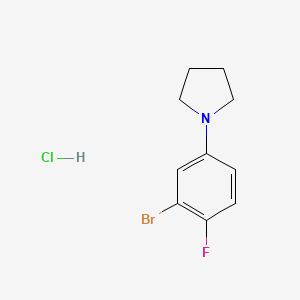

The molecular structure of 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one consists of a benzodiazepine core with a benzyl group and a methyl group attached. The presence of the benzodiazepine ring imparts biological activity, making these compounds relevant in medicinal chemistry .

Scientific Research Applications

Synthesis of Substituted Imidazoles

Imidazoles are a crucial heterocyclic structural motif in functional molecules, widely used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles. This process is significant due to the versatility and utility of imidazoles in these areas, necessitating expedient methods for their synthesis.

Anti-Cancer Agents

Derivatives of the compound have been explored for their anti-tumor properties. Novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which share a similar structural framework, have shown high anti-tumor activity . These derivatives have been designed by introducing pharmacophores and evaluated against various cancer cell lines, indicating the potential of our compound in anti-cancer research.

Acetylcholinesterase Inhibition

The structural analogs of the compound have been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . AChE inhibitors are crucial in the treatment of diseases like Alzheimer’s, where the presence of certain residues is essential for inhibitory effects.

Angiogenesis in Cancer Research

Excessive angiogenesis is a hallmark of late-stage cancer. Compounds with a similar structural backbone have been studied for their role in inhibiting angiogenesis, which is vital for the growth of tumor cells . Research into the compound’s derivatives could provide insights into developing new anti-angiogenic agents.

Antimicrobial Activities

The compound’s framework is beneficial in synthesizing triazole derivatives with antimicrobial properties. These derivatives have been tested against fungal strains like Candida albicans and Rhizopus oryzae, showcasing the compound’s potential in developing new antifungal agents .

properties

IUPAC Name |

5-benzyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-11-17(20)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18-13/h2-10,13,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHOGNDHHFCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)